molecular formula C5H9ClN2S B1285463 4,5-Dimethylthiazol-2-amine hydrochloride CAS No. 71574-33-9

4,5-Dimethylthiazol-2-amine hydrochloride

Cat. No. B1285463
CAS RN: 71574-33-9
M. Wt: 164.66 g/mol
InChI Key: XYTUTNQRQLAZLK-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazol-2-amine hydrochloride, also known as 2-Amino-4,5-dimethylthiazole hydrochloride, is a chemical compound with the molecular formula C5H8N2S·HCl . It has a molecular weight of 164.66 . This compound is typically found in the form of a white to almost white crystal or powder .


Synthesis Analysis

2-Amino-4,5-dimethylthiazole hydrochloride may be used in the synthesis of 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiazol-2-amine hydrochloride consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Two of the carbon atoms are substituted with methyl groups, and the nitrogen atom is substituted with an amino group .


Physical And Chemical Properties Analysis

4,5-Dimethylthiazol-2-amine hydrochloride is a white to almost white crystal or powder . It has a melting point of 273-274 °C (dec.) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,5-Dimethylthiazol-2-amine hydrochloride: is utilized in the synthesis of various heterocyclic compounds. These compounds play a crucial role in the development of pharmaceuticals due to their diverse biological activities. For instance, it can be used to synthesize 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole , which may have potential therapeutic applications .

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTUTNQRQLAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583417
Record name 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiazol-2-amine hydrochloride

CAS RN

71574-33-9
Record name 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethyl thiazolehydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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